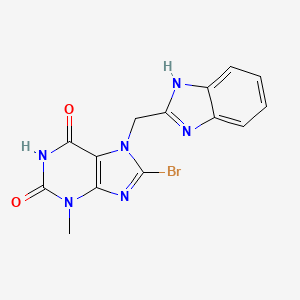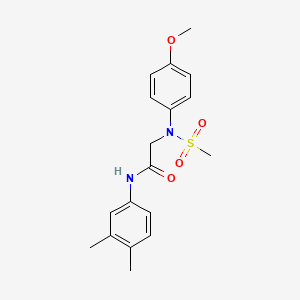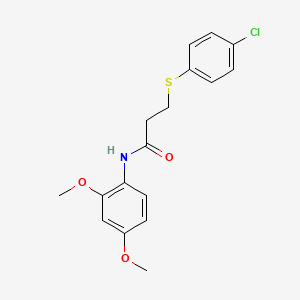
7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C14H11BrN6O2 and its molecular weight is 375.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.01269 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the CXC chemokine receptor 4 (CXCR4) . CXCR4 is a chemokine receptor that regulates immune cell trafficking and homeostasis . It plays a crucial role in the immune response and has been implicated in several diseases, including WHIM syndrome, a genetic immunodeficiency disorder characterized by a reduced number of mature neutrophils and lymphocytes .
Mode of Action
The compound acts as an antagonist to the CXCR4 receptor . It prevents the activation of CXCR4, thereby inhibiting the overactivation of CXCR4 signalling pathways that are caused by mutations in the CXCR4 gene . This inhibition can help to regulate immune cell trafficking and reduce the symptoms of diseases like WHIM syndrome .
Biochemical Pathways
The compound’s action on the CXCR4 receptor affects the chemokine signaling pathway . By inhibiting the activation of CXCR4, it disrupts the normal signaling processes that regulate immune cell trafficking. This can lead to changes in the distribution and activity of immune cells, potentially alleviating the symptoms of diseases associated with CXCR4 overactivation .
Pharmacokinetics
Similar benzimidazole derivatives have been shown to be well-absorbed and distributed throughout the body . The compound’s bioavailability, or the extent to which it reaches its site of action, would be influenced by these ADME properties.
Result of Action
The primary result of the compound’s action is the regulation of immune cell trafficking . By inhibiting CXCR4 activation, it can help to normalize the distribution and activity of immune cells. This can lead to a reduction in the symptoms of diseases like WHIM syndrome, which are characterized by abnormal immune cell numbers and activity .
Properties
IUPAC Name |
7-(1H-benzimidazol-2-ylmethyl)-8-bromo-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN6O2/c1-20-11-10(12(22)19-14(20)23)21(13(15)18-11)6-9-16-7-4-2-3-5-8(7)17-9/h2-5H,6H2,1H3,(H,16,17)(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZILGPURVIYTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3453371.png)

![2-[benzyl(phenylsulfonyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B3453378.png)
![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3453381.png)

![methyl 2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3453397.png)
![N-(2-ethylphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3453403.png)
![N~1~-cyclopentyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3453410.png)

![N~1~,N~2~-bis(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3453439.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3453443.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3453456.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3453463.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3453471.png)
